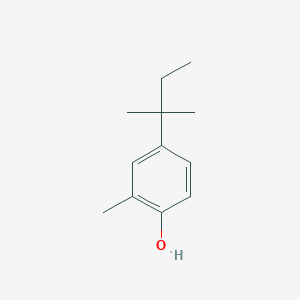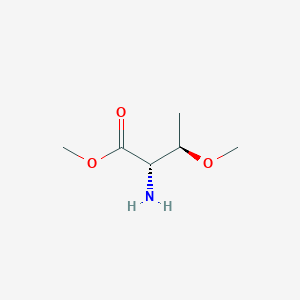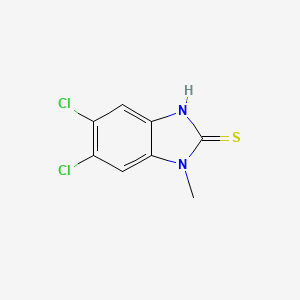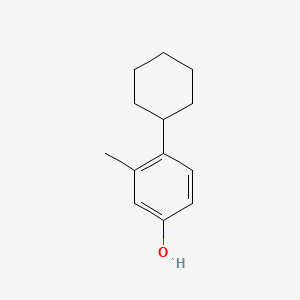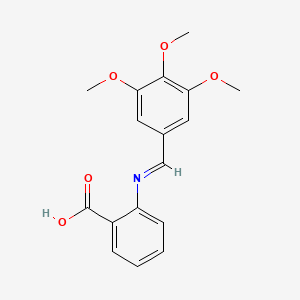
n-Oleoyl serinol
Overview
Description
N-Oleoyl serinol is an analog of ceramide and an agonist of the cannabinoid receptor GPR119 . It has been found in E. coli that express human microbiota N-acyl synthase (hmNAS) genes .
Synthesis Analysis
The synthesis and biological evaluation of azido-N-oleoyl serinol has been reported . It mimics biofunctional lipid ceramides and has shown to be capable of click reactions for cell membrane imaging in Jurkat and human brain microvascular endothelial cells .Molecular Structure Analysis
This compound contains a total of 65 bonds; 24 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
Azido-functionalized this compound has been incorporated and visualized in Jurkat cells, mouse brain astrocytes, 3T3 fibroblasts, and human brain microvascular endothelial cells . It has shown to be capable of click reactions for cell membrane imaging .Scientific Research Applications
N-Oleoyl serinol has been studied extensively in the laboratory setting. It has been used to study the effects of fatty acid metabolism on cell signaling, cell growth, and gene expression. Additionally, it has been used to study the role of NOS in the development of cancer, inflammation, and neurological disorders.
Mechanism of Action
Target of Action
n-Oleoyl serinol, a ceramide analog, primarily targets pluripotent embryoid body-derived cells (EBCs) in stem cell therapy . It plays a crucial role in inhibiting the development of teratomas in stem cells .
Mode of Action
This compound interacts with its targets by triggering apoptosis in remaining pluripotent EBCs . This interaction results in the prevention of teratoma formation and promotes the enrichment of EBC cells that proceed to neural differentiation post-transplantation .
Biochemical Pathways
It is known that sphingolipids such as ceramide are strictly compartmentalized to function in distinct differentiation programs . This compound, being a ceramide analog, is likely to affect similar pathways.
Pharmacokinetics
It is known that the compound’s structure and supramolecular organization have been determined by single-crystal x-ray diffraction .
Result of Action
The action of this compound results in the induction of apoptosis in pluripotent EBCs, prevention of teratoma formation, and enrichment of EBC cells that undergo neural differentiation after transplantation . This can be visualized in cell membrane imaging in Jurkat and human brain microvascular endothelial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can produce small lipid metabolites that specifically modulate the activity of several G protein-coupled receptors (GPCRs) . .
Advantages and Limitations for Lab Experiments
N-Oleoyl serinol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is not toxic at low concentrations. However, there are some limitations to its use in laboratory experiments. It is difficult to control the concentration of NOS in a solution, and it is difficult to measure the effects of NOS on a cellular level.
Future Directions
There are several potential future directions for research involving N-Oleoyl serinol. One potential direction is to study the role of NOS in the development of cancer. Additionally, further research could be done to study the effects of NOS on inflammation and neurological disorders. Additionally, further research could be done to study the mechanism of action of NOS and to develop methods to control its concentration in a solution. Finally, further research could be done to develop methods to measure the effects of NOS on a cellular level.
properties
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDVTFHRZXBSJM-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72809-08-6 | |
| Record name | Oleamide serinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072809086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLEAMIDE SERINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF9YCD0Z75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-oleoyl serinol mimics the function of natural ceramides, specifically in their role in inducing apoptosis. [, ] This effect is particularly pronounced in pluripotent cells like embryonic stem cells (ES cells) and embryoid body-derived cells (EBCs). [] Mechanistically, S18 appears to exert its pro-apoptotic effect through the upregulation of prostate apoptosis response-4 (PAR-4) in these cells. [, ] Additionally, S18 has been shown to influence the migration and polarity of neural progenitor cells (NPCs) in vitro and in vivo. [] This effect is likely mediated by S18's interaction with atypical protein kinase ζ/λ (aPKC) and Cdc42, proteins involved in cell polarity and motility. []
A: A major concern in stem cell therapy is the risk of teratoma formation - tumors arising from undifferentiated stem cells. This compound has been shown to selectively eliminate pluripotent mouse and human stem cells, effectively preventing teratoma formation in transplantation models. [] This selective apoptosis induced by S18 enriches for neural precursors in ES cell-derived neural transplants, improving the safety profile of these cells for therapeutic applications. []
A: Research suggests that this compound plays a crucial role in regulating neural progenitor cell (NPC) motility, a process critical for proper brain development. [] Depleting natural sphingolipids, the class of molecules to which ceramides belong, disrupts NPC migration. [] This disruption can be rescued by introducing S18, highlighting its importance in guiding NPC movement and ultimately influencing brain organization during development. []
A: Yes, this compound has been used as a tool to investigate the roles of ceramides in various cellular processes. For instance, by utilizing S18, researchers demonstrated that complex gangliosides, a class of glycosphingolipids, might protect developing neurons against ceramide-induced apoptosis. [] This protective effect appears to be mediated by the upregulation of MAPK signaling and downregulation of PAR-4 expression. [] Furthermore, S18 has been instrumental in elucidating the role of ceramide-activated aPKC in the formation of primary cilia, sensory organelles important for various cellular functions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-Hydroxybenzo[1,3]dioxol-5-YL)acetamide](/img/structure/B1660102.png)

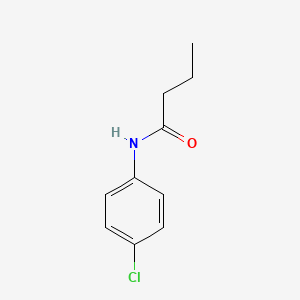
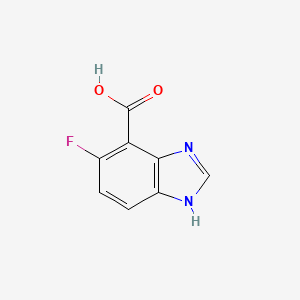
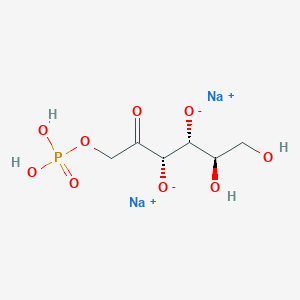
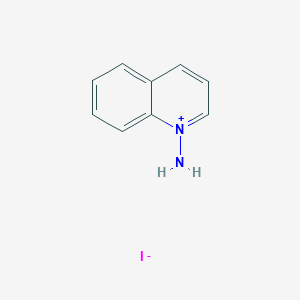
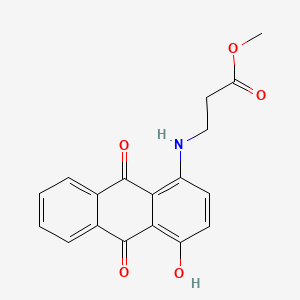
![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1660112.png)
